molecular formula C12H13ClN2O3S B12672290 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate CAS No. 199172-77-5

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate

Cat. No.: B12672290
CAS No.: 199172-77-5
M. Wt: 300.76 g/mol
InChI Key: LYISFXPVCNJUTH-UHFFFAOYSA-N
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Description

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antifungal effects. Molecular docking studies have shown that it binds to the active sites of target enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroethyl group, in particular, allows for a variety of substitution reactions, making it a versatile compound for synthetic applications.

Conclusion

This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

199172-77-5

Molecular Formula

C12H13ClN2O3S

Molecular Weight

300.76 g/mol

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate

InChI

InChI=1S/C12H13ClN2O3S/c13-5-6-14-12(17)18-8-7-15-11(16)9-3-1-2-4-10(9)19-15/h1-4H,5-8H2,(H,14,17)

InChI Key

LYISFXPVCNJUTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCOC(=O)NCCCl

Origin of Product

United States

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